
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate is an organic compound with the molecular formula C23H32O8 It is known for its complex structure, which includes multiple functional groups such as esters, ketones, and ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid precursor with ethanol in the presence of a strong acid catalyst. This is followed by acetylation reactions to introduce the acetyl groups at the 2 and 4 positions. The methoxy and propoxy substituents on the phenyl ring are introduced through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,4-diacetyl-3-(4-methoxyphenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-(3-methoxyphenyl)pentanedioate
Uniqueness
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate is unique due to the presence of both methoxy and propoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
CAS-Nummer |
6630-93-9 |
|---|---|
Molekularformel |
C23H32O8 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate |
InChI |
InChI=1S/C23H32O8/c1-7-12-31-17-11-10-16(13-18(17)28-6)21(19(14(4)24)22(26)29-8-2)20(15(5)25)23(27)30-9-3/h10-11,13,19-21H,7-9,12H2,1-6H3 |
InChI-Schlüssel |
IEPHUAOHMIESSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C(C(C(=O)C)C(=O)OCC)C(C(=O)C)C(=O)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


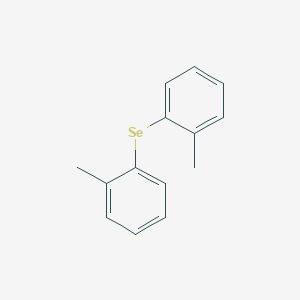

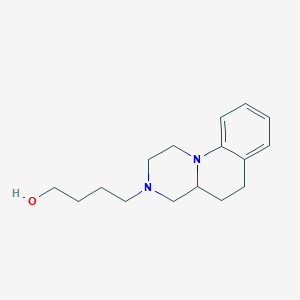

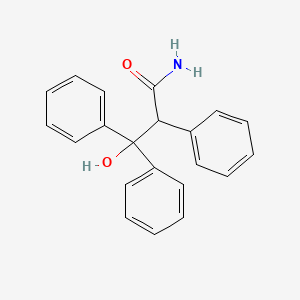

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
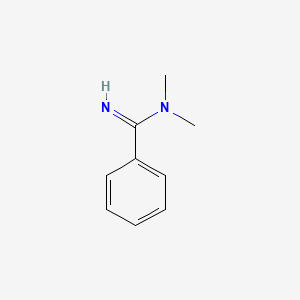
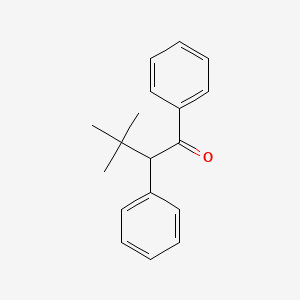

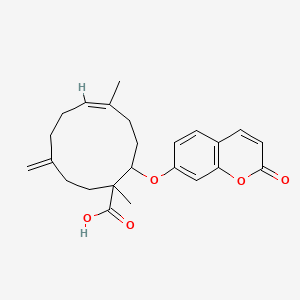
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
